molecular formula C13H18O3 B592313 tert-Butyl 4-hydroxy-2,6-dimethylbenzoate CAS No. 306296-71-9

tert-Butyl 4-hydroxy-2,6-dimethylbenzoate

Cat. No.: B592313
CAS No.: 306296-71-9
M. Wt: 222.284
InChI Key: DEURLQHZYGMLBV-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-2,6-dimethylbenzoate: is an organic compound with the molecular formula C13H18O3. It is a derivative of benzoic acid, characterized by the presence of a tert-butyl group, two methyl groups, and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-hydroxy-2,6-dimethylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of ester groups on the biological activity of molecules. It is also employed in the development of enzyme inhibitors and receptor modulators .

Medicine: It is investigated for its role in enhancing the bioavailability and stability of active pharmaceutical ingredients .

Industry: In industrial applications, this compound is used as an antioxidant in polymers and plastics. It helps in preventing the degradation of materials by inhibiting oxidative processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-2,6-dimethylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and receptors .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-hydroxy-2,6-dimethylbenzoate is unique due to the combination of the tert-butyl group, hydroxyl group, and two methyl groups on the benzene ring. This unique structure imparts specific chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

tert-butyl 4-hydroxy-2,6-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-8-6-10(14)7-9(2)11(8)12(15)16-13(3,4)5/h6-7,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEURLQHZYGMLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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